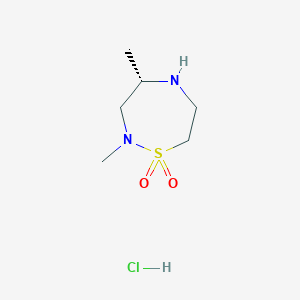
9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine is a synthetic compound that belongs to the purine class of organic molecules. This compound is characterized by a purine ring system substituted with a methyl group at the 9th position and a pyrrolidinyl group at the 6th position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the pyrrolidinyl group at the 6th position of the purine ring. This is typically achieved using pyrrolidine and a suitable base such as sodium hydride or potassium carbonate.
Methylation: The methyl group is introduced at the 9th position through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Pyrrolidin-1-yl)-9H-purin-2-amine: Lacks the methyl group at the 9th position.
9-Methyl-9H-purin-2-amine: Lacks the pyrrolidinyl group at the 6th position.
6-(Pyrrolidin-1-yl)-9H-purin-2-amine derivatives: Various derivatives with different substituents at other positions.
Uniqueness
9-Methyl-6-(pyrrolidin-1-yl)-9H-purin-2-amine is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Propriétés
Numéro CAS |
920317-06-2 |
|---|---|
Formule moléculaire |
C10H14N6 |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
9-methyl-6-pyrrolidin-1-ylpurin-2-amine |
InChI |
InChI=1S/C10H14N6/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-4-2-3-5-16/h6H,2-5H2,1H3,(H2,11,13,14) |
Clé InChI |
QTQGPLRFSGYPHM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=C(N=C2N3CCCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)
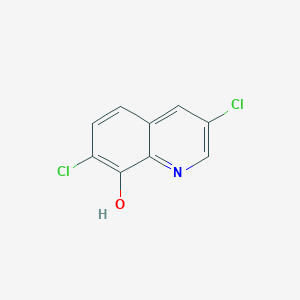

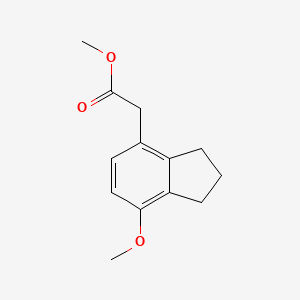
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
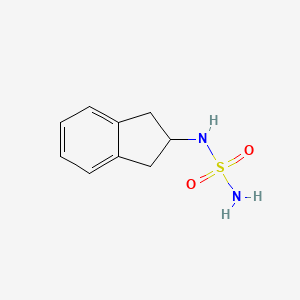
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
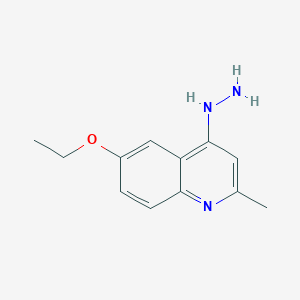
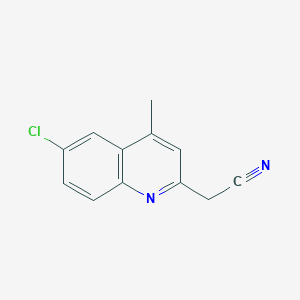

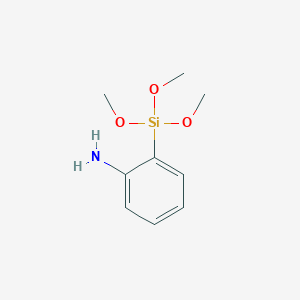
![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)
